Hexobendine dihydrochloride

Vue d'ensemble

Description

Hexobendine dihydrochloride is a potent vasoactive agent known for its ability to dilate cerebral and coronary arteries while slightly constricting femoral arteries. This compound does not affect heart rate, blood pressure, or cardiac output . It is primarily used in the treatment of cardiovascular diseases due to its vasodilatory properties.

Méthodes De Préparation

Hexobendine dihydrochloride can be synthesized through a multi-step process:

Reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol: This reaction produces 3-chloropropyl 3,4,5-trimethoxybenzoate.

Reaction with 1,2-dimethylethylenediamine: Two molar equivalents of 3-chloropropyl 3,4,5-trimethoxybenzoate react with one molar equivalent of 1,2-dimethylethylenediamine to form hexobendine.

Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Hexobendine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: Reduction reactions can alter the oxidation state of the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula: C30H46Cl2N2O10

- Molecular Weight: 592.686 g/mol

Hexobendine dihydrochloride functions mainly as a vasodilator , enhancing blood flow by dilating blood vessels, particularly in the coronary and cerebral arteries. Unlike traditional vasodilators that primarily release nitric oxide, hexobendine inhibits adenosine uptake, providing a unique mechanism that may enhance both myocardial and cerebral blood flow without significantly affecting heart rate .

Clinical Applications

This compound has been investigated for several clinical applications:

- Angina Pectoris Treatment : It is used to alleviate symptoms of angina by improving myocardial blood flow and oxygen delivery to the heart muscle .

- Cerebrovascular Disorders : Preliminary studies suggest potential benefits in treating ischemic cerebrovascular conditions by enhancing cerebral blood flow .

- Neuromuscular Function : Research indicates possible improvements in muscle strength and fatigue resistance in animal models, although human applicability remains uncertain.

Vasodilatory Effects on Myocardial Blood Flow

A study conducted on anesthetized cats demonstrated that hexobendine significantly increased myocardial blood flow while decreasing metabolic heat production without affecting cardiac contractility or systemic arterial pressure. These effects lasted approximately 45 minutes, indicating its potential for short-term therapeutic use in acute settings .

Clinical Trials on Angina Pectoris

A double-blind trial assessed hexobendine's efficacy in patients with angina pectoris. Results indicated a marked improvement in coronary blood flow, suggesting its effectiveness as a treatment option for this condition .

Impact on Cerebral Blood Flow

Research exploring hexobendine's effects on cerebral hemispheric blood flow found promising results regarding its potential to improve outcomes in patients with cerebrovascular diseases . However, further studies are needed to establish definitive clinical guidelines.

Comparative Analysis with Other Vasodilators

The following table compares this compound with other common vasodilators:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Adenosine | Acts directly on adenosine receptors | Antiarrhythmic | Rapidly induces vasodilation |

| Nitroglycerin | Releases nitric oxide | Angina pectoris | Fast-acting; used in acute settings |

| Isosorbide Dinitrate | Releases nitric oxide | Chronic angina | Long-acting; used for prevention |

| This compound | Inhibits adenosine uptake | Angina pectoris | Unique dual action on both coronary and cerebral arteries |

Hexobendine's distinct mechanism of action sets it apart from traditional vasodilators, potentially offering additional therapeutic benefits for specific patient populations .

Mécanisme D'action

Hexobendine dihydrochloride exerts its effects by acting as an adenosine reuptake inhibitor. This mechanism leads to increased levels of adenosine, which in turn causes vasodilation. The compound targets sodium channel alpha subunits in the brain, affecting ion channel activity .

Comparaison Avec Des Composés Similaires

Hexobendine dihydrochloride is unique due to its specific vasodilatory properties and lack of significant effects on heart rate and blood pressure. Similar compounds include:

Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.

Dilazep: A compound with comparable mechanisms of action but different pharmacokinetic properties.

These compounds share some similarities but differ in their specific applications and effects.

Activité Biologique

Hexobendine dihydrochloride is a chemical compound recognized for its significant biological activity, particularly as a vasodilator. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and comparative analyses with other vasoactive agents.

This compound has the molecular formula . Its primary mechanism involves inhibiting adenosine uptake , which enhances blood flow by dilating blood vessels. This action is particularly effective in cerebral and coronary arteries, making it beneficial in treating cardiovascular conditions such as angina pectoris. Unlike traditional vasodilators that primarily release nitric oxide, hexobendine's unique dual action on both coronary and cerebral arteries provides it with distinct therapeutic advantages .

Therapeutic Applications

This compound is primarily used in the treatment of:

- Angina Pectoris : By improving myocardial blood flow, it alleviates symptoms associated with this condition.

- Cerebral Circulation Disorders : Its vasodilatory effects may enhance cerebral blood flow, potentially offering neuroprotective benefits.

- Muscle Function : Preliminary studies suggest it may improve muscle strength and fatigue resistance in animal models, although further research is needed to confirm these effects in humans.

Vasodilatory Effects

Studies have consistently shown that this compound markedly increases myocardial blood flow. A notable study indicated that the compound could significantly reduce cardiac workload while improving oxygen supply to tissues.

Glucose Metabolism

Emerging research suggests hexobendine may influence glucose metabolism. Some findings indicate a potential role in lowering blood sugar levels, although these results are preliminary and warrant further investigation to elucidate the underlying mechanisms.

Neuromuscular Function

Research into hexobendine's effects on neuromuscular function has yielded promising results. In animal models, it has shown potential for enhancing muscle strength and resistance to fatigue. However, the translation of these findings to human applications remains uncertain and requires additional studies.

Comparative Analysis with Other Vasoactive Agents

The following table summarizes key differences between this compound and other commonly used vasoactive agents:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Adenosine | Acts directly on adenosine receptors | Antiarrhythmic | Rapidly induces vasodilation |

| Nitroglycerin | Releases nitric oxide | Angina pectoris | Fast-acting; used in acute settings |

| Isosorbide Dinitrate | Releases nitric oxide | Chronic angina | Long-acting; used for prevention |

| This compound | Inhibits adenosine uptake | Angina pectoris | Unique dual action on both coronary and cerebral arteries |

Hexobendine's distinct mechanism sets it apart from traditional vasodilators like nitroglycerin and isosorbide dinitrate, potentially offering additional therapeutic benefits in specific patient populations.

Case Studies

A review of clinical case studies illustrates hexobendine's effectiveness in managing cardiovascular conditions. One case involved a patient with chronic angina who experienced significant relief after treatment with this compound, showcasing its potential as a valuable therapeutic option .

Another study examined its application in patients with impaired cerebral circulation, where improvements in cognitive function were noted alongside enhanced blood flow metrics. These cases underscore the need for larger-scale clinical trials to validate these findings.

Propriétés

IUPAC Name |

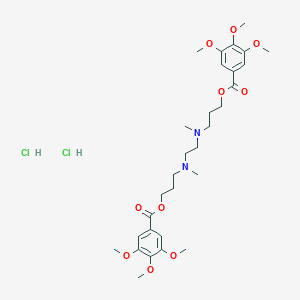

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOKUMNZQFCEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964485 | |

| Record name | (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-62-4 | |

| Record name | Hexobendine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobendine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBENDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P60CS4TIHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.